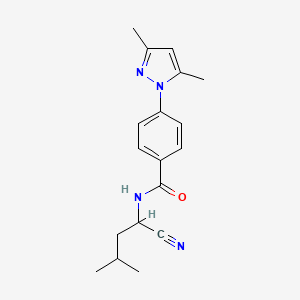
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor of the protease activated receptor 1 (PAR-1) pathway. This compound has been extensively studied for its potential use in various scientific research applications due to its ability to modulate PAR-1 signaling.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide acts as a selective antagonist of PAR-1, a G protein-coupled receptor that is involved in various biological processes, including platelet activation, inflammation, and thrombosis. By inhibiting PAR-1 signaling, this compound can modulate various cellular processes, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and modulate tumor growth and metastasis. Additionally, this compound has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, thrombosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PAR-1, which makes it an ideal tool for studying the role of PAR-1 signaling in various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it suitable for use in in vitro and in vivo studies.
However, there are also limitations associated with the use of this compound in laboratory experiments. For example, it may not be effective in all cell types or biological systems, and its effects may be influenced by various factors, including the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One possible direction is to investigate its potential therapeutic benefits in the treatment of cancer, thrombosis, and inflammation. Additionally, further studies are needed to understand the mechanisms underlying its effects on various cellular processes, including cell proliferation, migration, and survival.
Another potential direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, additional studies are needed to optimize the dosing and administration of this compound in preclinical and clinical settings.
Méthodes De Synthèse
The synthesis of N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves the condensation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base catalyst. The resulting product is purified through column chromatography to yield this compound in high purity.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been studied extensively for its potential use in various scientific research applications. It has been shown to have potential therapeutic benefits in the treatment of various diseases and conditions, including cancer, thrombosis, and inflammation.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12(2)9-16(11-19)20-18(23)15-5-7-17(8-6-15)22-14(4)10-13(3)21-22/h5-8,10,12,16H,9H2,1-4H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFMIUVLPBIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC(CC(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2402887.png)
![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)
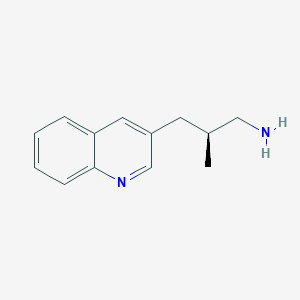
![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2402898.png)
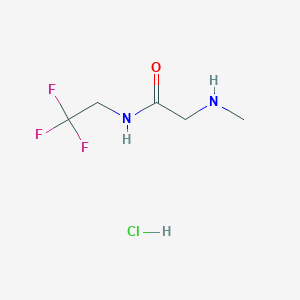
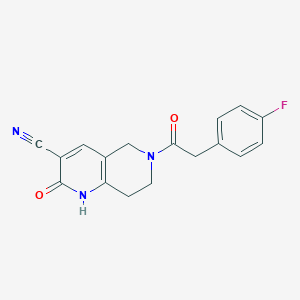
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2402901.png)
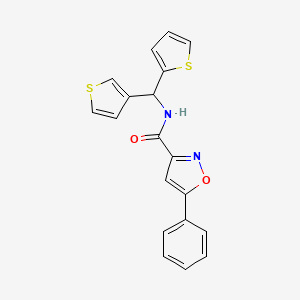
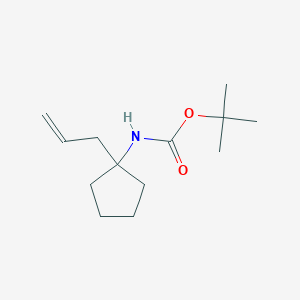
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(4-(trifluoromethyl)benzyl)benzamide](/img/structure/B2402904.png)
![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)
